6-(4-methoxyphenoxy)-1-hexanethiol
Description
6-(4-Methoxyphenoxy)-1-hexanethiol is a sulfur-containing organic compound with the molecular formula C₁₂H₁₈OS and a molecular weight of 210.335 g/mol . Its structure features a hexanethiol backbone terminated by a thiol (-SH) group and a 4-methoxyphenoxy substituent at the sixth carbon. This design combines the self-assembling properties of alkanethiols with the electronic and steric effects of the methoxyphenoxy group, making it suitable for applications in surface chemistry, polymer science, and electrochemistry.
Properties
IUPAC Name |
6-(4-methoxyphenoxy)hexane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-14-12-6-8-13(9-7-12)15-10-4-2-3-5-11-16/h6-9,16H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFHVFVDYQOFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Comparative Data
Structural and Functional Insights
- Chain Length and Monolayer Density: Compared to shorter-chain thiols (e.g., 6-mercapto-1-hexanol), 6-(4-methoxyphenoxy)-1-hexanethiol’s six-carbon chain balances monolayer density and electronic transfer efficiency. Shorter chains form denser monolayers that hinder electron transfer, while longer chains may reduce stability . The methoxyphenoxy group likely introduces steric hindrance, moderating packing density compared to simpler alkanethiols like 1-hexanethiol .
- Electrochemical Performance: 1-Hexanethiol outperforms 6-(4-methoxyphenoxy)-1-hexanethiol analogs (e.g., thioctic acid, 6-mercapto-1-hexanol) in S/B ratios (4.9 vs. ≤1.56), suggesting that polar substituents like methoxyphenoxy may introduce background noise . However, the aromatic group could enhance binding specificity in sensor applications.
- Thermal and Mechanical Stability: CBPHT, a benzoxazole analog, demonstrates superior thermal stability when grafted onto PECH membranes, achieving proton conductivities relevant for fuel cells. This suggests that heterocyclic substituents (e.g., benzoxazole) enhance stability compared to methoxyphenoxy groups .
- Biological Activity: Methoxyphenoxy-substituted thienopyrimidines exhibit antimicrobial properties, highlighting the role of methoxyphenoxy groups in bioactive molecule design. However, 6-(4-methoxyphenoxy)-1-hexanethiol’s biological activity remains unexplored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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